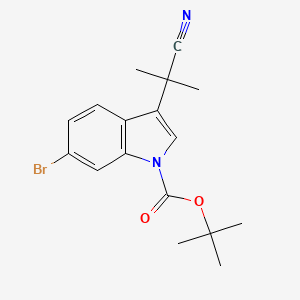![molecular formula C8H12Cl2N4 B13637535 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13637535.png)
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride is a compound that belongs to the class of organic compounds known as pyrazolopyridazines. These compounds are characterized by a pyrazole ring fused to a pyridazine ring. The compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolopyridazinones. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cycloaddition and condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have valuable properties as antimetabolites in purine biochemical activity.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity and other pharmaceutical applications.
Thieno[2,3-b]pyridines: These compounds have shown potential in various biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride is unique due to its specific structural features and the range of biological activities it exhibits
Propiedades
Fórmula molecular |
C8H12Cl2N4 |
|---|---|
Peso molecular |
235.11 g/mol |
Nombre IUPAC |
2-pyrazolo[1,5-b]pyridazin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-3-7-6-11-12-8(7)2-1-5-10-12;;/h1-2,5-6H,3-4,9H2;2*1H |
Clave InChI |
UOVUWDBEPMTJSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NN2N=C1)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)



![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)


![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
